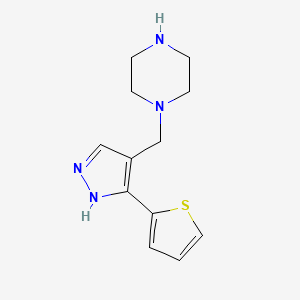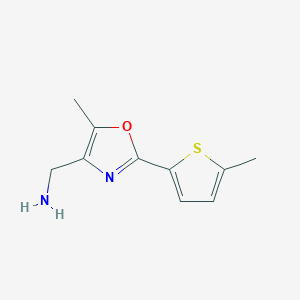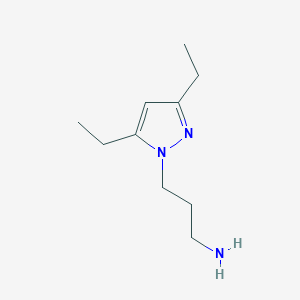
3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
“3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is a heterocyclic compound . It has the molecular formula C8H15N3 and a molecular weight of 153.22 .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine” were not found, a study on pyrazole-based ligands mentioned the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine to prepare similar ligands .Molecular Structure Analysis
The InChI string for “3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is 1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
“3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is a solid . Its SMILES string is NCCCC1=C©NN=C1C .Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazolines, including structures related to "3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine," are central to the synthesis of a wide range of heterocyclic compounds. The unique reactivity of certain pyrazoline derivatives makes them valuable building blocks for synthesizing diverse classes of heterocyclic compounds and dyes under mild reaction conditions. This application is critical for advancing the development of new materials with potential uses in pharmaceuticals, agrochemicals, and dyes (Gomaa & Ali, 2020).
Anticancer Applications
The pyrazoline scaffold is instrumental in the development of new anticancer agents. Research indicates that various pyrazoline derivatives exhibit significant anticancer activity, offering a promising area for pharmaceutical chemistry. The exploration of pyrazoline derivatives' anticancer properties supports the ongoing search for more effective and selective cancer treatments (Ray et al., 2022).
Enzymatic Inhibition
Studies have also highlighted the potential of pyrazoline derivatives in inhibiting specific enzymes, such as cytochrome P450 isoforms. This enzymatic inhibition is crucial for understanding drug-drug interactions and for the development of drugs with reduced side effects. The selective inhibition of these enzymes by pyrazoline derivatives can be leveraged to design safer pharmaceuticals (Khojasteh et al., 2011).
Therapeutic Applications
Pyrazoline derivatives are well-known for their wide range of therapeutic applications. They have been identified to possess antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. This versatility makes the pyrazoline ring a valuable pharmacophore in medicinal chemistry, stimulating extensive research to exploit these derivatives further (Shaaban et al., 2012).
Synthesis and Bioevaluation
The synthetic methods for pyrazoline derivatives, including their bioevaluation for various activities, are crucial for expanding the library of bioactive compounds. Innovative synthesis techniques and bioevaluation strategies have led to the discovery of pyrazoline derivatives with potential herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
properties
IUPAC Name |
3-(3,5-diethylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-3-9-8-10(4-2)13(12-9)7-5-6-11/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQAEYPAZQEWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCCN)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




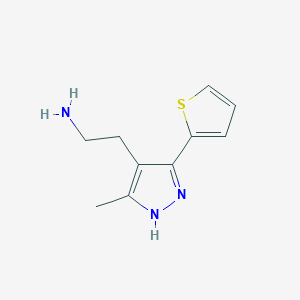

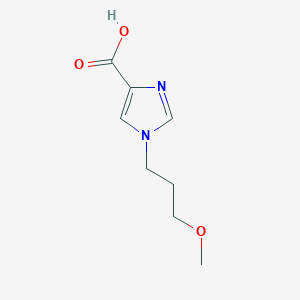
![2-Cyclobutyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471830.png)
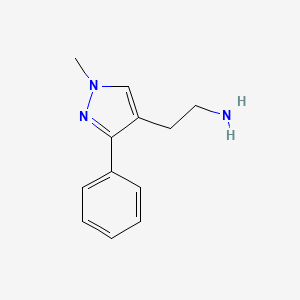

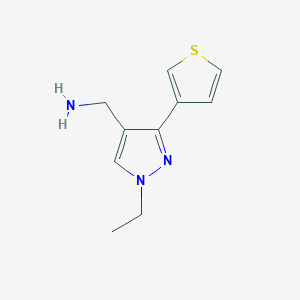
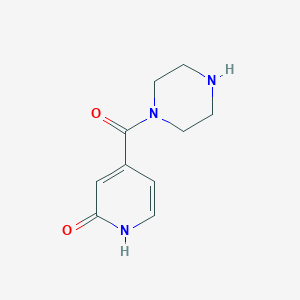

![1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane](/img/structure/B1471838.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1471840.png)
